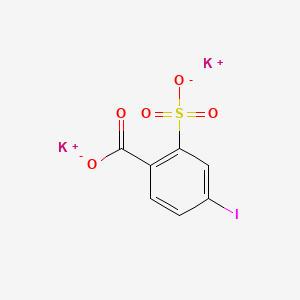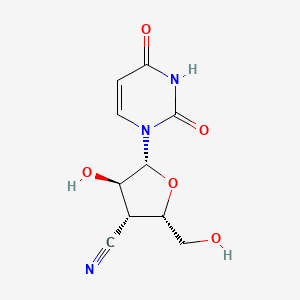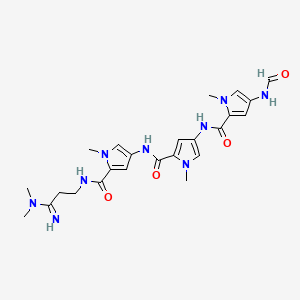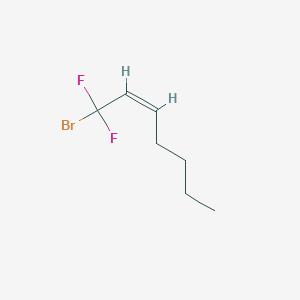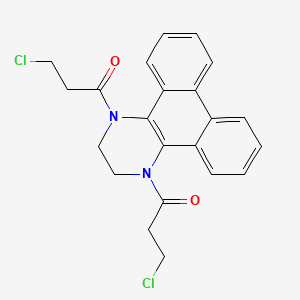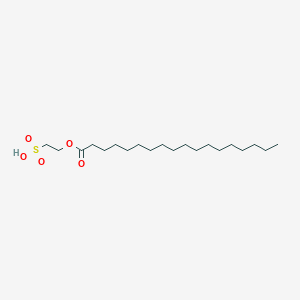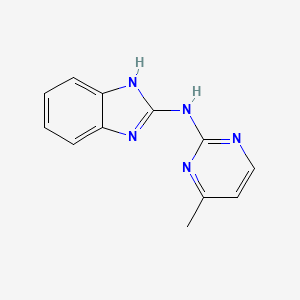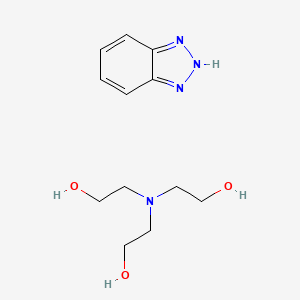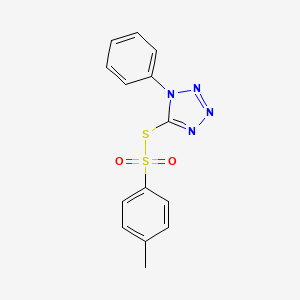
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid is an organic compound that features both nitro and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid followed by sulfoxidation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for sulfoxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfoxidation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are typical.
Substitution: Electrophilic aromatic substitution often uses reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid exerts its effects is largely dependent on its functional groups. The nitro groups can participate in redox reactions, while the sulfinyl group can interact with various biological molecules. These interactions can modulate biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-nitrobenzoic acid
- 4-Nitro-m-toluic acid
- 3-Nitro-p-toluic acid
Uniqueness
3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions.
Properties
CAS No. |
110046-49-6 |
|---|---|
Molecular Formula |
C14H10N2O7S |
Molecular Weight |
350.31 g/mol |
IUPAC Name |
3-nitro-4-[(4-nitrophenyl)sulfinylmethyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O7S/c17-14(18)9-1-2-10(13(7-9)16(21)22)8-24(23)12-5-3-11(4-6-12)15(19)20/h1-7H,8H2,(H,17,18) |
InChI Key |
FZJVADOXZSFHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


